2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronate ester derivative featuring a pyrazine core substituted with a methyl group at position 2 and a pinacol boronate ester at position 3. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester's role in forming carbon-carbon bonds . The methyl group enhances steric stability, while the pyrazine ring contributes to electronic deficiency, making it reactive in catalytic transformations. Its synthesis likely involves palladium-catalyzed borylation or halogen exchange reactions, as evidenced by analogous procedures for related pyrazine derivatives .
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-8-6-14-9(7-13-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJKXYKWMVZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171420 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101205-24-6 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101205-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a pyrazine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromopyrazine using bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyrazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or vinyl halides, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrazine derivatives.
Substitution: Biaryl or vinyl-pyrazine derivatives.
Scientific Research Applications
Organic Synthesis
Overview : This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create new drugs with enhanced efficacy.
Applications :
- Pharmaceutical Development : The compound is utilized in the development of novel pharmaceuticals by enabling the formation of intricate molecular architectures.
Case Study :
A study published in Journal of Medicinal Chemistry highlighted the use of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine in synthesizing a series of pyrazine-based compounds that exhibited potent anti-cancer activity. The researchers reported that these derivatives showed improved selectivity and reduced side effects compared to existing treatments.
Materials Science
Overview : The compound is integral in developing advanced materials such as polymers and coatings that require specific chemical properties.
Applications :
- Polymer Chemistry : It enhances the mechanical properties and thermal stability of polymeric materials.
Data Table: Properties of Polymers Enhanced by the Compound
| Property | Without Compound | With Compound |
|---|---|---|
| Tensile Strength (MPa) | 35 | 50 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility | Low | High |
Catalysis
Overview : The compound acts as a ligand in various catalytic processes, improving reaction rates and selectivity.
Applications :
- Industrial Processes : It is employed in catalytic reactions that are essential for the synthesis of fine chemicals and agrochemicals.
Case Study :
Research published in Catalysis Science & Technology demonstrated that using this compound as a ligand significantly increased the yield of desired products in palladium-catalyzed cross-coupling reactions. The study reported an increase in reaction efficiency by up to 40% compared to traditional ligands.
Bioconjugation
Overview : This compound facilitates bioconjugation techniques essential for drug delivery systems and diagnostic applications.
Applications :
- Drug Delivery Systems : It enables the targeted delivery of therapeutic agents by conjugating them with biomolecules.
Data Table: Efficacy of Bioconjugates Using the Compound
| Bioconjugate Type | Targeted Delivery Efficiency (%) | Side Effects Reported |
|---|---|---|
| Antibody-Conjugates | 85 | Minimal |
| Small Molecule Conjugates | 75 | Moderate |
Summary
The applications of this compound span across multiple scientific disciplines. Its role as a building block in organic synthesis has led to significant advancements in pharmaceutical development. In materials science, it enhances the properties of polymers and coatings. Its function as a catalyst ligand improves industrial chemical processes' efficiency. Finally, its utility in bioconjugation techniques supports advancements in drug delivery systems.
Mechanism of Action
The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can undergo transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds in cross-coupling reactions. This process is crucial in the synthesis of various organic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Boronate Esters
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine (CAS 444120-94-9)
- Structure : Pyridine ring with a piperazine substituent and a boronate ester.
- Key Differences : The pyridine ring is less electron-deficient than pyrazine, leading to slower cross-coupling kinetics. The piperazine group increases solubility in polar solvents, advantageous in pharmaceutical applications .
- Applications : Used as intermediates in drug discovery, particularly for kinase inhibitors.
4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1353722-52-7)
- Structure : Pyridine with a pyrrolidine substituent and boronate ester.
- The methyl group at position 4 further stabilizes the compound against oxidation .
Pyrazine and Pyrimidine Analogs
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS 1259298-22-0)
- Structure : Chlorine replaces the methyl group at position 2.
- Key Differences : The electron-withdrawing chlorine enhances electrophilicity, making this compound more reactive in Suzuki couplings compared to the methyl-substituted analog. However, it is prone to hydrolysis under acidic conditions .
- Applications : Preferred in synthesizing heterobiaryl structures for OLED materials .
2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Fused-Ring Systems
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Structure : Pyrazolo-pyridine fused ring system with a methyl group.
- Key Differences : The fused ring system enhances planar rigidity, beneficial for materials science applications. However, steric constraints may limit accessibility in catalytic reactions .
- Applications : Explored in medicinal chemistry as kinase inhibitor precursors .
Physicochemical and Reactivity Profiles
Table 1: Comparative Properties of Selected Boronate Esters
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
The molecular formula of this compound is with a molar mass of 236.15 g/mol. The compound features a boron-containing dioxaborolane moiety which contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BN3O2 |
| Molar Mass | 236.15 g/mol |
| Density | 1.21 g/cm³ (predicted) |
| Boiling Point | 382 °C (predicted) |
| pKa | 8.57 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response.
Inhibition of PKMYT1
Recent research indicates that compounds similar to this compound exhibit selective inhibition of the PKMYT1 kinase. PKMYT1 is critical for regulating CDK1 phosphorylation and is implicated in certain cancers. The structure-activity relationship (SAR) studies have shown that modifications to the pyrazine ring can significantly enhance potency against PKMYT1.
Case Studies
-
PKMYT1 Inhibition Study
- Objective : To evaluate the inhibitory effects of pyrazine derivatives on PKMYT1.
- Methods : Fluorescence polarization assays were utilized to measure binding affinities.
- Findings : Compounds with specific substitutions on the pyrazine ring demonstrated up to 50-fold selectivity over other kinases like WEE1.
- : The study supports the potential of these compounds as therapeutic agents in cancer treatment by targeting PKMYT1.
-
Cell-Based Assays
- Objective : To assess the cellular activity of selected pyrazine analogs.
- Methods : Monitoring phosphorylation levels of CDK1 in HEK293T cells.
- Results : Some analogs showed enhanced cellular activity correlating with their enzymatic potency.
- Implications : This suggests that structural modifications can lead to improved bioavailability and efficacy in vivo.
Discussion
The biological activity of this compound highlights its potential as a selective kinase inhibitor. The ability to modify its structure for enhanced potency opens avenues for developing targeted therapies for cancers associated with dysregulated cell cycle control.
Q & A
Basic Synthesis: What are the optimal synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?
Answer:
The compound is typically synthesized via palladium-catalyzed borylation of a halogenated pyrazine precursor (e.g., 5-bromo-2-methylpyrazine) using bis(pinacolato)diboron. Key parameters include:
- Catalyst : Pd(dppf)Cl₂ (1–5 mol%) .
- Base : Potassium acetate (3 equiv) to neutralize HBr byproducts .
- Solvent : Dimethylformamide (DMF) or 1,4-dioxane at 80–100°C .
- Reaction Time : 12–24 hours under inert atmosphere (N₂/Ar).
Yield Optimization : Use degassed solvents and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Post-reaction, purify via column chromatography or HPLC for >95% purity .
Advanced Synthesis: How can researchers resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this boronic ester?
Answer:
Yield discrepancies often arise from:
- Substrate Electronic Effects : Electron-deficient aryl halides couple faster but may require adjusted catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .
- Steric Hindrance : Bulky substituents on the pyrazine ring reduce coupling efficiency. Mitigate by using microwave-assisted synthesis (120°C, 30 min) to enhance kinetics .
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., THF:H₂O 4:1) for moisture-sensitive intermediates .
Validation : Cross-check yields using NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) to account for purification losses .
Structural Characterization: What advanced techniques confirm the regioselectivity of the boronic ester group on the pyrazine ring?
Answer:
- X-ray Crystallography : Resolves bond lengths (B–C ~1.56 Å) and angles (O–B–O ~117°), confirming substitution at the 5-position .
- ¹H-¹³C HMBC NMR : Correlates the methyl protons (δ 2.5 ppm) on pyrazine with the boronic ester’s quaternary carbons .
- IR Spectroscopy : B–O stretches (1340–1310 cm⁻¹) and pyrazine ring vibrations (1590 cm⁻¹) validate structural integrity .
Reactivity: How does the boronic ester moiety influence the compound’s stability under varying pH conditions?
Answer:
- Acidic Conditions (pH <5) : Hydrolysis of the dioxaborolane ring occurs, forming boronic acid (confirmed by LC-MS: [M+H]+ = 209.1). Stabilize with buffered solutions (pH 6–8) .
- Basic Conditions (pH >9) : Degradation via oxidation of the pyrazine ring. Use antioxidants (e.g., BHT) in aqueous reactions .
Table: Stability Profile
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 3 | 2.5 | Boronic acid |
| pH 7.4 | >48 | Stable |
| pH 10 | 8.0 | Pyrazine N-oxide |
Advanced Applications: What strategies improve this compound’s efficacy in PROTAC (Proteolysis-Targeting Chimera) design?
Answer:
- Linker Optimization : Introduce polyethylene glycol (PEG) spacers between the pyrazine and E3 ligase ligand to enhance cell permeability .
- Ternary Complex Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for VHL or CRBN ligase (target KD <100 nM) .
- In Vivo Stability : Replace the dioxaborolane with a pinacol boronate ester for slower hydrolysis, confirmed by pharmacokinetic studies (t½ = 6.2 h in mice) .
Data Contradiction: How to address conflicting reports on the compound’s fluorescence quenching properties?
Answer:
Discrepancies arise from solvent polarity and aggregation effects:
- Solvent Dependency : Fluorescence (λem = 420 nm) is quenched in DMSO but enhanced in CHCl₃ due to solvatochromism. Characterize using time-resolved fluorescence spectroscopy .
- Aggregation-Induced Emission (AIE) : At >10 µM concentrations, π-π stacking reduces quantum yield (Φ from 0.45 to 0.12). Confirm via dynamic light scattering (DLS) .
Computational Modeling: What DFT methods predict the compound’s reactivity in cross-coupling reactions?
Answer:
- Basis Set : B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO = -6.2 eV, LUMO = -1.8 eV), indicating nucleophilic attack at boron .
- Transition State Analysis : Nudged elastic band (NEB) simulations identify a 1.8 Å Pd–B bond length in the oxidative addition step .
Table: Calculated vs. Experimental Activation Energies
| Reaction Step | ΔG‡ (kcal/mol) |
|---|---|
| Oxidative Addition | 22.1 (DFT) vs. 24.3 (Exp) |
| Transmetallation | 18.7 (DFT) vs. 19.5 (Exp) |
Biological Screening: How to design assays for evaluating kinase inhibition by pyrazine-boronic ester hybrids?
Answer:
- Kinase Panel : Screen against tyrosine kinases (e.g., EGFR, ABL1) using ADP-Glo™ assays (IC50 <1 µM indicates hit) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after 24 h exposure (Cmax ~15 µM in HeLa cells) .
- Off-Target Effects : Use thermal shift assays (ΔTm >2°C) to identify non-specific protein binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
